5-((tert-Butoxycarbonyl)amino)-1,3,4-thiadiazole-2-carboxylic acid
Description
5-((tert-Butoxycarbonyl)amino)-1,3,4-thiadiazole-2-carboxylic acid is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a carboxylic acid group at position 2 and a tert-butoxycarbonyl (Boc)-protected amine at position 4. The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes and modulating physicochemical properties such as solubility and lipophilicity . This compound is synthesized via coupling reactions involving activating agents like EDC/HOBt, as seen in analogous Boc-protected heterocycles . Its structural framework aligns with bioactive thiadiazole derivatives, which are explored for therapeutic applications, including anticonvulsant and anticancer agents .
Properties
Molecular Formula |
C8H11N3O4S |
|---|---|
Molecular Weight |
245.26 g/mol |
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3,4-thiadiazole-2-carboxylic acid |
InChI |
InChI=1S/C8H11N3O4S/c1-8(2,3)15-7(14)9-6-11-10-4(16-6)5(12)13/h1-3H3,(H,12,13)(H,9,11,14) |
InChI Key |
YGJSWEBUTYMHOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NN=C(S1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((tert-Butoxycarbonyl)amino)-1,3,4-thiadiazole-2-carboxylic acid typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides and carboxylic acids, under acidic or basic conditions.
Introduction of the Boc Group: The tert-butoxycarbonyl group can be introduced by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-((tert-Butoxycarbonyl)amino)-1,3,4-thiadiazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to dihydrothiadiazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid in methanol are commonly employed for Boc deprotection.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiadiazoles.
Substitution: Free amines after Boc deprotection.
Scientific Research Applications
5-((tert-Butoxycarbonyl)amino)-1,3,4-thiadiazole-2-carboxylic acid has several applications in scientific research:
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a building block for compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-((tert-Butoxycarbonyl)amino)-1,3,4-thiadiazole-2-carboxylic acid depends on its specific application. In general, the Boc group serves as a protecting group for the amine, preventing unwanted reactions during synthesis. The thiadiazole ring can interact with various biological targets, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways involved would depend on the specific context of its use .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated for C₈H₁₁N₃O₄S.
Reactivity and Stability
- Decarboxylation: The non-Boc analog, 5-amino-1,3,4-thiadiazole-2-carboxylic acid, undergoes accelerated decarboxylation in micellar environments (e.g., cationic CTAB micelles), likely via a zwitterionic intermediate . The Boc group stabilizes the compound by preventing zwitterion formation, reducing decarboxylation rates.
- Synthetic Stability: The Boc-protected derivative avoids side reactions during synthesis, unlike the non-protected amine, which is prone to degradation and has been discontinued commercially .
Biological Activity
5-((tert-Butoxycarbonyl)amino)-1,3,4-thiadiazole-2-carboxylic acid is a heterocyclic compound that belongs to the thiadiazole family, known for its diverse biological activities. The compound's structure includes a tert-butoxycarbonyl (Boc) protecting group on the amino group, which enhances its stability and utility in various chemical reactions. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
- Molecular Formula : C8H11N3O4S
- Molecular Weight : 245.26 g/mol
The presence of the Boc group allows for selective reactions involving the amino group while preserving other functional groups' integrity. This feature is particularly useful in synthetic chemistry.
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that 5-((tert-Butoxycarbonyl)amino)-1,3,4-thiadiazole-2-carboxylic acid exhibits significant activity against various bacterial and fungal strains.
- Gram-positive Bacteria : Effective against Staphylococcus aureus and Bacillus cereus.
- Gram-negative Bacteria : Active against Escherichia coli and Pseudomonas aeruginosa.
- Fungal Strains : Demonstrated effectiveness against Aspergillus niger and Candida albicans.
The Minimum Inhibitory Concentration (MIC) values for some derivatives are summarized in the table below:
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound A | S. aureus | 32.6 |
| Compound B | E. coli | 25.0 |
| Compound C | A. niger | 15.0 |
Anticancer Activity
5-((tert-Butoxycarbonyl)amino)-1,3,4-thiadiazole-2-carboxylic acid has shown promising results in inhibiting cancer cell growth across various cell lines. Notably:
- Human Colon Cancer Cells (HCT116) : Exhibited significant cytotoxicity with an IC50 value indicating effective inhibition.
- Lung Cancer Cells (H460) : Similar cytotoxic effects were observed.
These findings suggest that this compound may interact with specific biological targets involved in cancer progression.
The biological activity of 5-((tert-Butoxycarbonyl)amino)-1,3,4-thiadiazole-2-carboxylic acid is primarily attributed to its ability to modulate enzyme activities through binding interactions facilitated by the amino group after deprotection. This interaction can lead to alterations in cellular pathways relevant to various diseases, including cancer.
Case Studies
Several studies have highlighted the potential of thiadiazole derivatives in drug development:
- Antitubercular Activity : Research has shown that thiadiazole derivatives can inhibit Mycobacterium tuberculosis, with some compounds demonstrating low MIC values and favorable pharmacokinetic profiles .
- Antiviral Properties : Thiadiazoles have also been investigated for their antiviral activities, showcasing effectiveness against different viral strains .
Q & A
Q. Key techniques include :
- ¹H/¹³C NMR : To confirm the presence of Boc-protected amino groups (e.g., tert-butyl protons at δ ~1.4 ppm) and thiadiazole ring protons .
- IR Spectroscopy : Detection of carboxylic acid (C=O stretch ~1700 cm⁻¹) and Boc-related carbonyl groups (~1680 cm⁻¹) .
- Elemental Analysis : Validates molecular formula and purity.
- TLC/HPLC : Monitors reaction progress and purity .
Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate impurities or incomplete Boc protection, requiring re-optimization of reaction conditions .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Q. Variables to test :
- Solvent Systems : Polar aprotic solvents (e.g., DMF, THF) often enhance Boc protection efficiency compared to non-polar solvents .
- Temperature : Controlled heating (e.g., 50–70°C) during alkylation steps minimizes side reactions like Boc group cleavage .
- Catalysts : Use of DMAP (4-dimethylaminopyridine) can accelerate Boc activation in carboxylate coupling reactions .
- Workup Protocols : Acidic or basic aqueous washes (pH 7–9) help remove unreacted reagents without degrading the Boc group .
Advanced: How can contradictory literature data on nomenclature or structural assignments be resolved?
Q. Strategies include :
- Cross-referencing IUPAC names and CAS registry numbers to avoid confusion from synonyms (e.g., "5-amino-1,3,4-thiadiazole-2-thiol" vs. "2-mercapto-5-amino-1,3,4-thiadiazole") .
- Comparative spectral analysis : Align experimental NMR/IR data with published spectra of structurally analogous compounds (e.g., methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate) to verify functional groups .
- Computational validation : Use tools like Gaussian or ACD/Labs to simulate spectra and compare with experimental results .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Q. Methodological steps :
Derivatization : Synthesize analogs by modifying the Boc group, carboxylic acid moiety, or thiadiazole substituents (e.g., replacing tert-butyl with other protecting groups) .
Biological Assays : Test derivatives for bioactivity (e.g., anticonvulsant or anticancer properties) using in vitro models like kinase inhibition assays or cell viability tests .
Computational Modeling : Perform molecular docking to predict interactions with target proteins (e.g., COX-2 or EGFR) and correlate with experimental IC₅₀ values .
Data Analysis : Use multivariate statistics to identify critical substituents influencing activity, such as electron-withdrawing groups enhancing receptor binding .
Advanced: How to address inconsistencies in analytical data (e.g., NMR shifts or elemental analysis)?
Q. Troubleshooting approaches :
- Purity Checks : Re-crystallize or chromatograph the compound to remove impurities (e.g., unreacted starting materials) that distort NMR peaks .
- Deuterated Solvent Effects : Ensure NMR spectra are recorded in consistent solvents (e.g., DMSO-d₆ vs. CDCl₃), as solvent polarity affects chemical shifts .
- Isotopic Purity : Verify elemental analysis accounts for isotopic distributions (e.g., sulfur-32 vs. sulfur-34) to avoid mismatches in calculated vs. observed values .
- Reproducibility : Repeat reactions under strictly controlled conditions (e.g., inert atmosphere) to rule out oxidation or hydrolysis artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
